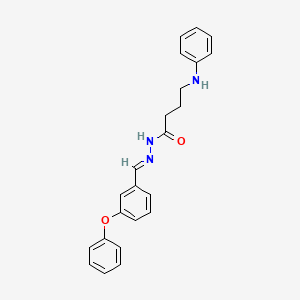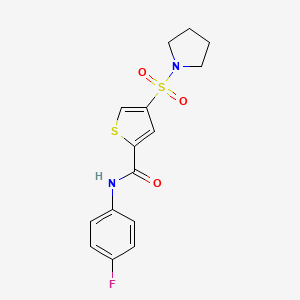
4-anilino-N'-(3-phenoxybenzylidene)butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-anilino-N'-(3-phenoxybenzylidene)butanohydrazide, also known as PBH, is a compound that has been widely studied for its potential use in scientific research. PBH is a hydrazide derivative that has shown promising results in various studies due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis Techniques : A study by Ukhin et al. (1994) discusses the synthesis of nitroindazole derivatives from anilino and benzilidene precursors, highlighting methods that could potentially apply to synthesizing compounds like 4-anilino-N'-(3-phenoxybenzylidene)butanohydrazide (Ukhin et al., 1994).
Polyurethane Cationomers : Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups, demonstrating applications in creating polymeric films with fluorescent properties, indicating the versatility of anilino-based compounds in materials science (Buruianǎ et al., 2005).
Oxadiazoles Antioxidant Activity : Research by Shakir et al. (2014) on synthesizing oxadiazoles with 2,6-di-tert-butylphenol moieties, including evaluation of their antioxidant activity, suggests the potential of structurally similar compounds for antioxidant applications (Shakir et al., 2014).
Potential Applications
Nonlinear Optical Properties : Naseema et al. (2010) explored the nonlinear optical properties of hydrazones, indicating the potential of compounds like this compound in optical device applications, such as optical limiters and switches (Naseema et al., 2010).
Catalytic Oxidation : The study on aniline degradation by electrocatalytic oxidation by Li et al. (2003) demonstrates the potential use of anilino-based compounds in environmental remediation, specifically in the degradation of organic pollutants (Li et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(15-8-16-24-20-10-3-1-4-11-20)26-25-18-19-9-7-14-22(17-19)28-21-12-5-2-6-13-21/h1-7,9-14,17-18,24H,8,15-16H2,(H,26,27)/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAKXJKBAYHHBN-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5576259.png)
![4-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)morpholine](/img/structure/B5576263.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5576273.png)
![(3aS*,10aS*)-2-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5576279.png)

![N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5576294.png)
![1-(methylsulfonyl)-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5576300.png)
![ethyl 4-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5576324.png)
![(4aR*,7aS*)-1-methyl-4-[3-(2-pyridinylmethoxy)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5576327.png)

![9b-nitro-4a,5,9b,9c-tetrahydro[1,3]oxazolo[3',2':1,4]azeto[2,3-b]indole](/img/structure/B5576335.png)
![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)
![N-[4-(aminosulfonyl)phenyl]-4-ethoxybenzamide](/img/structure/B5576355.png)
![3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5576359.png)
